N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pentylcyclohexyl moiety, and a hydrazinecarbothioamide functional group. Its diverse chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of a 4-chlorophenyl derivative. This can be achieved through the chlorination of aniline or other suitable aromatic compounds.
Cyclohexyl Derivative Formation: The next step involves the introduction of the pentylcyclohexyl group. This can be done through a Friedel-Crafts alkylation reaction, where cyclohexane is alkylated with a pentyl group in the presence of a Lewis acid catalyst.
Hydrazinecarbothioamide Formation: The final step involves the introduction of the hydrazinecarbothioamide group. This can be achieved through the reaction of the intermediate with hydrazine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)formamide
- 4-chlorophenyl isocyanate
- 4-chlorophenylformamide
Uniqueness
N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3OS/c1-2-3-4-5-14-6-8-15(9-7-14)18(24)22-23-19(25)21-17-12-10-16(20)11-13-17/h10-15H,2-9H2,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHGGWVOAAMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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